3-Bromo-4-isopropoxyphenol
Description
3-Bromo-4-isopropoxyphenol (molecular formula: C₉H₁₁BrO₂, molecular weight: 231.09 g/mol) is a halogenated phenolic compound featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Synthesis:
The compound is synthesized via a two-step process:
Acetylation: this compound is prepared by hydrolyzing its acetylated precursor, 3-bromo-4-isopropoxyphenyl acetate, under basic conditions (e.g., KOH in MeOH/H₂O) followed by acidification to yield the free phenol .
Functionalization: The phenol derivative is further functionalized in reactions such as methoxymethyl (MOM) protection to generate intermediates like 2-bromo-1-isopropoxy-4-(methoxymethoxy)benzene .
Its structural features—a bulky isopropoxy group and electron-withdrawing bromine—make it valuable for constructing complex molecules requiring regioselective substitution.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 |
InChI Key |
HRFHPDLMEBHQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Substituent Effects on Lipophilicity and Solubility
- This compound: The isopropoxy group increases lipophilicity (higher LogP) compared to smaller alkoxy groups (e.g., methoxy), reducing water solubility. This property enhances its utility in lipid-rich environments or non-polar reaction media .
- 3-Bromo-4-methoxyphenol: The methoxy group lowers LogP, improving aqueous solubility. This makes it preferable for reactions requiring polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
